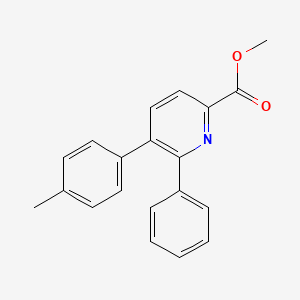

Methyl 6-phenyl-5-(p-tolyl)picolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(4-methylphenyl)-6-phenylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c1-14-8-10-15(11-9-14)17-12-13-18(20(22)23-2)21-19(17)16-6-4-3-5-7-16/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTJSCIRSQCPEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=C(C=C2)C(=O)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic Characterization and Structural Elucidation of Methyl 6 Phenyl 5 P Tolyl Picolinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For Methyl 6-phenyl-5-(p-tolyl)picolinate, the spectrum is expected to show distinct signals corresponding to the methyl ester, the p-tolyl group, the phenyl group, and the pyridine (B92270) ring protons. The aromatic region (typically 7.0-8.5 ppm) would be complex due to the overlapping signals of the 11 aromatic protons.

Key expected signals include:

A singlet for the p-tolyl methyl group protons (Ar-CH₃) around 2.3-2.4 ppm.

A singlet for the ester methyl group protons (O-CH₃) around 3.8-4.0 ppm.

Two doublets for the protons on the p-tolyl ring, demonstrating the characteristic AA'BB' coupling pattern.

Multiplets for the five protons of the phenyl ring.

Two doublets in the downfield region corresponding to the two coupled protons on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.10 | d | 1H | Pyridine-H |

| ~7.85 | d | 1H | Pyridine-H |

| ~7.20-7.50 | m | 5H | Phenyl-H |

| ~7.15 | d | 2H | p-tolyl-H (ortho to CH₃) |

| ~7.05 | d | 2H | p-tolyl-H (meta to CH₃) |

| ~3.90 | s | 3H | OCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment. With 20 carbon atoms in its structure, this compound is expected to show up to 20 unique signals, barring any accidental equivalence.

Key expected signals include:

An ester carbonyl carbon (C=O) signal in the downfield region, typically 165-170 ppm.

Multiple signals in the aromatic region (120-160 ppm) for the carbons of the pyridine, phenyl, and p-tolyl rings. Quaternary carbons, such as those at the points of substitution, would generally appear as weaker signals.

A signal for the ester methyl carbon (OCH₃) around 52-55 ppm.

A signal for the tolyl methyl carbon (Ar-CH₃) around 20-22 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~166.0 | C=O (ester) |

| ~158.0 - 124.0 | Aromatic & Pyridine Carbons (17 signals) |

| ~52.5 | OCH₃ |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To definitively assign all proton and carbon signals, especially within the complex aromatic region, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for identifying adjacent protons on the pyridine ring and within the phenyl and p-tolyl rings, helping to trace the connectivity within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would be used to unambiguously link the proton assignments from the ¹H NMR spectrum to their corresponding carbon atoms in the ¹³C NMR spectrum.

Correlations from the pyridine protons to carbons in the phenyl and p-tolyl rings, confirming their positions at C6 and C5, respectively.

Correlations from the ester methyl protons (OCH₃) to the ester carbonyl carbon (C=O) and the adjacent pyridine carbon (C2).

Correlations from the tolyl methyl protons (Ar-CH₃) to the carbons of the tolyl ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

HRMS is a powerful technique used to determine the precise mass of a molecule with very high accuracy. This allows for the calculation of its elemental formula, providing definitive confirmation of the compound's identity. For this compound, HRMS would be used to verify its molecular formula of C₂₀H₁₇NO₂.

Table 3: Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₁₇NO₂ |

| Molecular Weight (Nominal) | 303 g/mol |

| Monoisotopic Mass | 303.12593 g/mol |

Infrared (IR) Spectroscopy for Identification of Principal Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule, providing a fingerprint of the functional groups present. The spectrum of this compound would be dominated by absorptions characteristic of its ester and aromatic components.

Table 4: Predicted Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (sp² C-H) |

| ~2950-2850 | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1725-1715 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1500 | C=C & C=N Stretch | Aromatic Rings & Pyridine |

The spectrum would also show characteristic C-H out-of-plane bending bands in the fingerprint region (< 900 cm⁻¹) that could help confirm the substitution patterns on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. The extensive conjugation provided by the interconnected pyridine, phenyl, and tolyl rings in this compound makes it a strong chromophore. The spectrum is expected to show intense absorption bands in the UV region, corresponding primarily to π → π* electronic transitions. The exact position and intensity of the absorption maxima (λ_max) would be influenced by the solvent polarity.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Predicted λ_max (nm) | Type of Transition | Chromophore |

|---|

A thorough search for crystallographic data and X-ray diffraction analysis specifically for the compound "this compound" has been conducted. Unfortunately, no publicly available crystallographic data, including crystal structure reports, bond lengths, bond angles, or crystal packing information, could be located for this specific molecule in the searched scientific literature databases.

Therefore, it is not possible to provide the requested "" with a focus on "X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing" as no research findings on this topic appear to be published.

Computational and Theoretical Investigations of Methyl 6 Phenyl 5 P Tolyl Picolinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations allow for the determination of a wide range of molecular properties, from optimized geometries to electronic and spectroscopic features, which are crucial for understanding the reactivity and potential applications of Methyl 6-phenyl-5-(p-tolyl)picolinate.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. For this compound, a key structural feature is the set of dihedral angles between the central pyridine (B92270) ring and the appended phenyl and p-tolyl rings. Due to steric hindrance between the ortho-hydrogens of the rings, a completely planar conformation is expected to be energetically unfavorable.

DFT optimization, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would predict a twisted conformation. psu.edu The phenyl and p-tolyl rings would be rotated out of the plane of the picolinate (B1231196) ring to minimize steric repulsion. The resulting conformational landscape is a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric clashes. Theoretical studies on substituted bipyridines and phenyl-pyridines support the existence of such non-planar ground states. acs.org The precise dihedral angles are sensitive to the substituents, but a significant twist is a general feature.

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: These are hypothetical values based on DFT calculations of structurally similar phenyl-pyridine systems. Actual values would require a specific calculation for this molecule.

| Parameter | Predicted Value |

| C(pyridine)-C(phenyl) Bond Length | 1.49 Å |

| C(pyridine)-C(p-tolyl) Bond Length | 1.49 Å |

| Pyridine-Phenyl Dihedral Angle | ~45-55° |

| Pyridine-p-tolyl Dihedral Angle | ~50-60° |

| C=O Bond Length (Ester) | 1.21 Å |

| C-O Bond Length (Ester) | 1.35 Å |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

For this compound, DFT calculations would likely show that the HOMO is primarily localized on the electron-rich phenyl and p-tolyl substituents. In contrast, the LUMO is expected to be distributed over the electron-deficient pyridine ring and the carbonyl group of the methyl ester, which act as electron-withdrawing moieties. psu.eduresearchgate.net This separation of the frontier orbitals has significant implications for the molecule's charge-transfer characteristics and its interactions with other chemical species.

Table 2: Predicted Frontier Molecular Orbital Properties Note: Values are illustrative and based on DFT studies of similar substituted picolinates and bipyridines. psu.eduiucr.org

| Property | Predicted Value |

| HOMO Energy | -5.8 to -6.2 eV |

| LUMO Energy | -1.8 to -2.2 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~4.0 eV |

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. libretexts.org The MEP surface is colored according to the local electrostatic potential: red indicates regions of most negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles).

An MEP analysis of this compound would reveal several key features. The most negative potential (red/yellow) is expected to be concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, due to the high electronegativity of these atoms. researchgate.netanu.edu.au These sites represent the most likely points for protonation or coordination to metal ions. Conversely, the regions of positive potential (blue) would be located on the hydrogen atoms of the aromatic rings. This information is critical for predicting non-covalent interactions, such as hydrogen bonding and stacking interactions, which govern molecular recognition and self-assembly processes. libretexts.org

DFT calculations can provide reliable predictions of spectroscopic data, which are invaluable for structure elucidation. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for predicting NMR chemical shifts (δ). nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical ¹H and ¹³C NMR spectra. For this compound, calculations would predict distinct signals for the protons and carbons of the p-tolyl, phenyl, and picolinate moieties, taking into account the electronic effects of the substituents and the conformational arrangement. acs.org

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) Note: These are representative ranges based on DFT predictions for substituted pyridines and related aromatic compounds. acs.orgresearchgate.net

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine Ring | 7.5 - 8.5 | 120 - 160 |

| Phenyl Ring | 7.2 - 7.6 | 125 - 140 |

| p-Tolyl Ring | 7.0 - 7.4 | 128 - 145 |

| Ester -OCH₃ | 3.8 - 4.0 | 52 - 55 |

| Tolyl -CH₃ | 2.3 - 2.5 | 20 - 22 |

Vibrational Frequencies: Theoretical vibrational analysis based on DFT can predict the infrared (IR) and Raman spectra of a molecule. q-chem.com This involves calculating the second derivatives of the energy with respect to atomic displacements. Each calculated frequency corresponds to a specific normal mode of vibration. For this compound, characteristic vibrational bands would include the C=O stretching of the ester group (~1720-1740 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (~1400-1600 cm⁻¹), and C-H stretching vibrations (>3000 cm⁻¹). nih.gov Comparing calculated spectra with experimental data can confirm the molecular structure and identify specific functional groups. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solution Behavior

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a solvent environment. arxiv.org An MD simulation for this compound would provide crucial insights into its flexibility, conformational preferences, and interactions with solvent molecules.

The simulation would track the atomic motions by solving Newton's equations of motion, allowing for the observation of key dynamic events. biorxiv.org A primary focus would be the rotational dynamics of the phenyl and p-tolyl rings relative to the central pyridine core. MD can quantify the range of dihedral angles sampled at a given temperature, revealing the molecule's conformational flexibility in solution. mdpi.com Furthermore, simulations can elucidate how solvent molecules arrange around the solute. For instance, in a protic solvent like water or methanol, MD would show the formation of transient hydrogen bonds to the pyridine nitrogen and ester oxygen atoms. mdpi.com These simulations are essential for understanding how the solvent environment influences the molecule's structure and, consequently, its reactivity and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Picolinate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like picolinate derivatives, QSAR can be a powerful tool in drug discovery and design, helping to predict the activity of new, unsynthesized analogues. nih.govresearchgate.net

A QSAR study on derivatives of this compound would involve several steps. First, a dataset of analogues would be synthesized, and their biological activity (e.g., IC₅₀ values against a specific enzyme or receptor) would be measured. Next, a wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including:

Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).

Hydrophobic descriptors: LogP (partition coefficient), molar refractivity.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that relates a combination of these descriptors to the observed biological activity. scispace.comnih.gov For picolinate derivatives, a QSAR model might reveal that electron-withdrawing substituents on the phenyl rings enhance activity, or that specific steric bulk at a certain position is favorable. nih.govmdpi.com Such a model not only allows for the prediction of activity for new compounds but also provides valuable insights into the mechanism of action, guiding the rational design of more potent derivatives. nih.gov

Table 4: Common Descriptors Used in QSAR Modeling for Heterocyclic Compounds

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole Moment, Mulliken Charges | Governs electrostatic and charge-transfer interactions with biological targets. |

| Steric/Geometrical | Molecular Weight, Molar Volume, Surface Area | Relates to the fit of the molecule within a receptor binding pocket. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular size, shape, and branching. |

Development of Linear and Non-linear QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. These models can be linear (e.g., Multiple Linear Regression) or non-linear (e.g., artificial neural networks). For pyridine derivatives, QSAR studies have been employed to predict various activities, including antimalarial, anticancer, and antioxidant properties.

The development of a QSAR model for a class of compounds like substituted picolinates would typically involve the following steps:

Data Set Collection: A series of picolinate analogues with experimentally determined biological activities would be compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated.

Model Building: Statistical methods would be used to build a mathematical model that relates the descriptors to the activity.

Validation: The model's predictive power would be assessed using internal and external validation techniques.

A reliable QSAR model for pyridine and bipyridine derivatives was developed to predict their inhibitory concentration against the HeLa cell line, achieving a high coefficient of determination (R²) for both the training and test sets.

Exploration of Descriptors and Predictive Power

The predictive ability of a QSAR model is highly dependent on the chosen molecular descriptors. These descriptors can be categorized as:

Electronic Descriptors: Such as dipole moment and frontier molecular orbital energies (HOMO and LUMO), which describe the electronic properties of the molecule.

Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: Which are numerical indices derived from the 2D representation of the molecule.

In studies of related pyridine derivatives, descriptors like the electro-topological state atom index (ETSA) and the energy of the highest occupied and lowest unoccupied molecular orbitals have been found to be significant in predicting biological activity. The predictive power of these models is typically evaluated using statistical metrics such as the square of the cross-validation correlation coefficient (Q²).

Table 1: Common Descriptors in QSAR Studies of Pyridine Derivatives

| Descriptor Category | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO Energy | Affects electrostatic interactions and reactivity. |

| Steric | Molecular Weight, Molar Refractivity | Influences binding affinity with biological targets. |

| Hydrophobic | LogP | Impacts membrane permeability and distribution. |

| Topological | Wiener Index, Kier & Hall Indices | Describes molecular branching and connectivity. |

This table represents a generalized overview and is not based on specific data for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of intermediates and transition states. For the synthesis of picolinates and related pyridine derivatives, computational methods like Density Functional Theory (DFT) can be used to:

Map the potential energy surface of the reaction.

Calculate the activation energies for different proposed pathways.

Visualize the geometries of transition state structures.

A proposed mechanism for the synthesis of picolinate derivatives involves the activation of an aldehyde by a catalyst, followed by a reaction with malononitrile (B47326) to form an intermediate. Computational studies on related systems, such as carboxylate-assisted C-H activation, have utilized DFT to distinguish between different mechanistic possibilities, like the concerted metalation-deprotonation (CMD) pathway.

Explicit and Implicit Solvent Models in Theoretical Calculations

The solvent environment can significantly influence reaction rates and equilibria. Computational models account for these effects using either explicit or implicit solvent models.

Explicit Solvent Models: Involve the inclusion of a number of individual solvent molecules in the calculation. This approach can provide detailed information about specific solvent-solute interactions but is computationally expensive.

Implicit Solvent Models (Continuum Models): Represent the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This method is less computationally demanding and is effective for capturing bulk solvent effects.

In theoretical studies of related chemical systems, both types of solvent models have been employed. For instance, the binding of ligands to biomolecules has been studied using a combination of quantum mechanics, molecular mechanics, and the Poisson-Boltzmann surface area (PBSA) approach, which is a type of implicit solvent model. The choice of solvent model can impact the calculated energies and geometries of molecules and transition states.

Mechanistic Studies of Chemical Reactivity and Molecular Interactions of Methyl 6 Phenyl 5 P Tolyl Picolinate

Detailed Reaction Mechanism Investigations in Synthetic Pathways

The synthesis of substituted picolinates, such as Methyl 6-phenyl-5-(p-tolyl)picolinate, often involves multi-component reactions or the remodeling of existing heterocyclic skeletons. nih.gov One plausible mechanistic approach is the ring cleavage and rearrangement of an (aza)indole or benzofuran precursor. nih.gov

A proposed mechanism begins with an aldol-type reaction between a 3-formyl (aza)indole and a β-aminoacrylate, the latter being generated in situ from a β-ketoester (like ethyl acetoacetate) and an ammonium (B1175870) source (like ammonium acetate). nih.gov The initial step involves the formation of a substituted β-amino acrylate intermediate. nih.gov This intermediate then reacts with the formyl group of the heterocyclic precursor. Subsequent ring cleavage and rearrangement lead to the formation of the substituted pyridine (B92270) ring, incorporating the diverse functional groups required. nih.gov

Alternatively, cooperative vinylogous anomeric-based oxidation provides another route for synthesizing picolinate (B1231196) derivatives. researchgate.netrsc.org This method can utilize a multi-component reaction involving precursors like ethyl 2-oxopropanoate, ammonium acetate (B1210297), malononitrile (B47326), and various aldehydes, often facilitated by a heterogeneous catalyst. researchgate.netrsc.org The final step of this synthesis pathway proceeds through a cooperative vinylogous anomeric-based oxidation. researchgate.net Transition metal-catalyzed C-H bond activation and annulation reactions are also effective methods for constructing nitrogen-containing heterocycles from readily available starting materials. researchgate.net

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a target receptor, providing insights into the binding affinity and interaction patterns. nih.govnih.gov For a compound like this compound, docking studies would elucidate its potential interactions within the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov These studies are crucial for understanding the structural basis of its activity and for rational drug design. unina.it

In a hypothetical docking scenario, this compound would be positioned within the receptor's binding pocket to maximize favorable interactions. The binding mode is dictated by a combination of electrostatic, hydrophobic, and steric factors. unina.it

Key interactions could include:

Hydrogen Bonding: The nitrogen atom of the picolinate ring, with its lone pair of electrons, can act as a hydrogen bond acceptor, forming a crucial link with hydrogen bond donor residues (e.g., serine, threonine, or asparagine) in the active site. nih.govyoutube.com The carbonyl oxygen of the methyl ester group can also participate as a hydrogen bond acceptor. unina.it

Hydrophobic and Aromatic Interactions: The phenyl and p-tolyl groups are bulky, nonpolar moieties that would likely engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine. mdpi.com Additionally, these aromatic rings can form π-π stacking or arene-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, or with charged residues like arginine, respectively. mdpi.commdpi.com

The specific orientation would aim to fit the phenyl and p-tolyl groups into hydrophobic pockets while positioning the polar picolinate ring and ester group to form specific hydrogen bonds. mdpi.com

The strength of the ligand-receptor interaction is quantified by the binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or as a calculated binding energy (ΔG) in kcal/mol. nih.govunina.it Lower binding energy values indicate a more stable ligand-receptor complex and higher affinity. nih.gov For novel heterocyclic compounds, binding energies typically range from -6.0 to -9.5 kcal/mol. nih.govmdpi.com

Table 1: Hypothetical Binding Affinity Data for this compound Against a Target Receptor

| Parameter | Value | Unit |

| Binding Energy | -8.5 | kcal/mol |

| Inhibition Constant (Ki) | 0.57 | µM |

| Ligand Efficiency | 0.35 | - |

This data is illustrative and based on typical values reported for similar heterocyclic compounds in molecular docking studies. nih.gov

Picolinate Ring: The nitrogen atom is a primary site for specific, directionally-dependent hydrogen bonds, which are crucial for molecular recognition and specificity. unina.it

The precise arrangement and interplay of these groups determine the compound's specificity and affinity for its target. unina.it

Photochemical and Photophysical Reaction Mechanisms of Picolinate Chromophores

The photophysical and photochemical behavior of this compound is governed by its chromophores—the phenyl, p-tolyl, and picolinate ring systems. These aromatic moieties absorb ultraviolet (UV) or visible light, leading to the promotion of an electron from a lower-energy molecular orbital to a higher-energy one (e.g., a π → π* transition). msu.eduwikipedia.org This initial absorption creates an electronically excited state. msu.edu

Picolinate ligands are known to function as photosensitizers, a phenomenon sometimes referred to as the "antenna effect," where they absorb light energy and transfer it to another part of a molecular assembly, such as a metal cation in a coordination complex. nih.gov The position of substituents on the picolinate ring can significantly affect its photophysical properties and reactivity. acs.orgfigshare.com

Following photoexcitation, the molecule can undergo several processes:

Fluorescence/Phosphorescence: The excited state can relax back to the ground state by emitting a photon, a process known as fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state).

Photochemical Reactions: The excited state is often more reactive than the ground state and can undergo chemical transformations. msu.edu For aromatic systems like this, potential reactions include cis-trans isomerization (if applicable), electrocyclic reactions, or rearrangements. msu.eduwikipedia.org One common pathway for excited ketones and similar structures involves hydrogen abstraction or cleavage of adjacent bonds. msu.edu The specific mechanism depends on the nature of the excited state and the molecular environment. youtube.com

Electrochemical Behavior and Redox Mechanisms of Picolinate Esters

The electrochemical properties of picolinate esters can be investigated using techniques like cyclic voltammetry. researchgate.netscispace.com These studies reveal the potentials at which the molecule undergoes oxidation or reduction (redox reactions). For picolinate derivatives, reduction can occur via two competitive pathways: reduction of the ester functional group or hydrogenation of the pyridine nucleus. researchgate.net

The electrochemical process often involves a quasi-reversible, one-electron charge transfer. scispace.com For instance, in copper(II) bispicolinate, the redox process involves the Cu(II)/Cu(I) couple, indicating that the metal ion is the primary site of electron transfer. scispace.com

In the case of metal-free picolinate esters, the reduction of the ester group can proceed through an intermediate, such as an aldehyde, which is then further reduced to an alcohol. The reaction mechanism can be significantly influenced by the acidity of the medium. In the presence of a proton source, proton-coupled electron transfer (PCET) can occur, where the transfer of an electron is accompanied by the transfer of a proton. researchgate.net This can alter the reduction potentials and the kinetics of the reaction. researchgate.net The specific redox mechanism for this compound would depend on the experimental conditions, including the electrode material, solvent, and pH. researchgate.net

Structure Activity Relationship Sar and Rational Design Principles for Substituted Picolinates

Systematic Investigation of Phenyl Substitution Effects at Position 6

In a series of 6-aryl-2-benzoyl-pyridines, which share a similar substitution pattern, variations in the substitution of the C6-aryl group led to significant differences in antiproliferative activity. nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric nature of this substituent. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic density of the entire picolinate (B1231196) system, thereby affecting its binding affinity.

To illustrate the potential impact of substitutions on the C6-phenyl ring, consider the hypothetical data in the table below, based on general SAR principles observed in related compound series.

Table 1: Hypothetical Bioactivity of C6-Phenyl Substituted Picolinate Analogs This table is illustrative and based on general SAR principles, not on experimental data for Methyl 6-phenyl-5-(p-tolyl)picolinate.

| R (Substitution on C6-Phenyl) | Hypothetical IC50 (nM) | Rationale for Activity Change |

|---|---|---|

| H (Unsubstituted) | 50 | Baseline activity |

| 4-Cl (Electron-withdrawing) | 25 | Potential for halogen bonding and improved hydrophobic interactions |

| 4-OCH3 (Electron-donating) | 75 | May introduce unfavorable steric hindrance or electronic repulsion |

Analysis of p-Tolyl Substitution Effects at Position 5

The p-tolyl group at position 5, a phenyl ring with a methyl group at the para-position, introduces another layer of complexity and opportunity for molecular tuning. The diarylpyridine scaffold is a known pharmacophore in several classes of biologically active compounds. nih.gov The relative orientation of the two aryl rings (the C6-phenyl and the C5-p-tolyl) is crucial for defining the three-dimensional shape of the molecule, which in turn dictates its ability to fit into a specific binding site.

The methyl group of the p-tolyl substituent offers a specific point of interaction. It can fit into a small hydrophobic pocket within the target protein, enhancing binding affinity through van der Waals forces. Furthermore, the position of this methyl group (para) is significant. Studies on other molecular scaffolds have demonstrated that a subtle shift of a substituent from a para to a meta position can dramatically alter biological activity.

The table below presents a hypothetical comparison of different substitutions at the C5-position, drawing on the observed SAR from 5,6-diarylpyridine research. nih.gov

Table 2: Hypothetical Bioactivity of C5-Aryl Substituted Picolinate Analogs This table is illustrative and based on general SAR principles, not on experimental data for this compound.

| R' (Substitution at C5) | Hypothetical IC50 (nM) | Rationale for Activity Change |

|---|---|---|

| Phenyl | 60 | Baseline for diaryl substitution |

| p-Tolyl | 50 | Favorable hydrophobic interaction of the para-methyl group |

| o-Tolyl | 100 | Potential steric clash due to ortho-methyl group, forcing a non-planar conformation |

Influence of Esterification (Methyl Group) on Reactivity and Interactions

The methyl ester group at the C2 position of the picolinate ring plays a pivotal role in the molecule's physicochemical properties and its potential interactions. Esterification of a carboxylic acid can significantly impact a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and reach its intracellular target. nih.gov The methyl ester, being relatively small, provides a moderate increase in lipophilicity without adding significant steric bulk.

The ester group itself is a key site for hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, forming a crucial link with a hydrogen bond donor residue in the active site of a target protein. The size of the alkyl group of the ester can also influence activity. While a methyl group is common, studies on other ester-containing compounds have shown that varying the ester from methyl to ethyl or propyl can sometimes lead to enhanced activity, likely by accessing additional hydrophobic regions in the binding pocket. Conversely, a much larger alkyl group could introduce steric hindrance and reduce activity.

The following table illustrates the potential influence of the ester group on the molecule's properties, based on general principles of medicinal chemistry.

Table 3: Hypothetical Influence of Ester Group on Picolinate Properties This table is illustrative and based on general SAR principles, not on experimental data for this compound.

| Ester Group | Relative Lipophilicity | Potential for Steric Hindrance |

|---|---|---|

| Methyl | Moderate | Low |

| Ethyl | Moderately High | Low-Moderate |

| Isopropyl | High | Moderate |

Derivation of Structure-Activity Hypotheses for Picolinate Ester Derivatives

Based on the analysis of the individual substituents, several SAR hypotheses can be formulated for the rational design of more potent or selective picolinate derivatives:

Hypothesis 1: The C6-Aryl Binding Pocket: The activity of these compounds is highly dependent on the interactions of the C6-phenyl group. Small, electron-withdrawing substituents at the para-position of this ring may enhance activity through favorable interactions in a specific sub-pocket of the binding site.

Hypothesis 2: The Importance of Dihedral Angle: The relative orientation of the C5 and C6 aryl rings is a critical determinant of activity. Substituents that promote a specific, favorable dihedral angle will lead to more potent compounds. The para-position of the C5-tolyl group appears to be optimal for maintaining this conformation.

Hypothesis 3: The Ester as a Modulator of Pharmacokinetics and Binding: The methyl ester provides a balance of lipophilicity and hydrogen bonding potential. Modifying the ester group could be a viable strategy to fine-tune the pharmacokinetic properties of the molecule or to probe for additional hydrophobic interactions within the binding site.

Comparative SAR Studies with Other Aryl and Heteroaryl Picolinate Scaffolds

The SAR principles derived from this compound and its hypothetical analogs are not unique to this specific scaffold. Similar trends are observed in a variety of other aryl and heteroaryl substituted picolinates and related structures. For example, in the development of novel herbicides, researchers have explored replacing the aryl group at position 6 with other heterocyclic rings, such as pyrazole. mdpi.com These studies have shown that the fundamental requirement for a bulky, appropriately substituted group at this position remains, even when the core scaffold is altered.

Furthermore, the principles of tuning activity through substitution on aryl rings are a cornerstone of medicinal chemistry and have been successfully applied to countless other heterocyclic systems, from quinolines to imidazoles. nih.govnih.gov By comparing the SAR of different scaffolds, researchers can identify common pharmacophoric features and develop new molecular frameworks with improved properties. This comparative approach accelerates the drug discovery process and underscores the universality of SAR principles in rational drug design.

Advanced Research Directions and Future Perspectives for Methyl 6 Phenyl 5 P Tolyl Picolinate Research

Development of Novel and Sustainable Synthetic Methodologies

Future research into the synthesis of Methyl 6-phenyl-5-(p-tolyl)picolinate will likely prioritize the development of environmentally benign and efficient "green" chemistry protocols. researchgate.net Traditional synthetic routes for pyridine-based molecules can involve harsh conditions, stoichiometric reagents, and hazardous solvents. Modern approaches aim to mitigate these issues through innovative catalytic systems and alternative reaction media. researchgate.netacsgcipr.org

One promising avenue is the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs). For instance, a novel nanoporous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been successfully employed for the one-pot synthesis of various picolinate (B1231196) and picolinic acid derivatives at ambient temperatures. nih.govrsc.orgresearchgate.net Adopting such recyclable, high-surface-area catalysts could offer a more sustainable pathway to this compound, minimizing waste and energy consumption. nih.gov Another key area is the development of metal-free synthetic strategies, which avoid the cost and potential toxicity of transition metal catalysts. nih.gov

Furthermore, multicomponent reactions (MCRs) in aqueous media represent a significant step towards sustainability. rsc.org An advanced version of the Guareschi–Thorpe reaction, for example, uses ammonium (B1175870) carbonate in water as both the nitrogen source and reaction promoter, often resulting in the precipitation of the product, which simplifies purification. rsc.org Techniques such as microwave-assisted synthesis can also dramatically reduce reaction times and improve yields, offering a greener alternative to conventional heating. acs.org

| Sustainable Approach | Key Features | Potential Advantage for Picolinate Synthesis | Reference |

|---|---|---|---|

| Heterogeneous Catalysis (e.g., MOFs) | Recyclable, high thermal stability, large surface area, potential for ambient temperature reactions. | Increased efficiency, reduced waste, and easier product separation. | nih.govrsc.org |

| Aqueous Media Synthesis | Utilizes water as a solvent; can use agents like ammonium carbonate as a nitrogen source and promoter. | Eliminates hazardous organic solvents, user-friendly, and often involves simple work-up. | rsc.org |

| Microwave-Assisted Synthesis | Rapid heating, leading to significantly shorter reaction times. | Excellent yields, pure products, and low-cost processing. | acs.org |

| Metal-Free Tandem Reactions | Avoids the use of transition metals, relying on tandem cyclization strategies. | Reduces cost, toxicity, and environmental impact associated with metal catalysts. | nih.gov |

Application of Advanced Spectroscopic Techniques for In Situ Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound can be achieved through the application of advanced in-situ spectroscopic techniques. These methods allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without disrupting the reaction. rsc.orgyoutube.com

Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can track the concentration of key functional groups as the reaction progresses. youtube.com Similarly, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about species in the reaction mixture over time. The combination of these methods can help elucidate complex reaction pathways, identify transient intermediates, and optimize reaction conditions for improved yield and purity. rsc.org For example, by monitoring the synthesis, researchers could precisely determine the optimal reaction time, temperature, and catalyst loading, preventing the formation of byproducts.

| Spectroscopic Technique | Type of Information Provided | Application in Picolinate Synthesis | Reference |

|---|---|---|---|

| In-situ ATR-FTIR | Real-time concentration changes of functional groups. | Monitoring reaction kinetics, identifying reaction endpoints, and detecting intermediates. | youtube.com |

| In-situ NMR Spectroscopy | Detailed structural information of molecules in solution. | Elucidating reaction mechanisms and identifying the structure of transient species. | rsc.org |

| Raman Spectroscopy | Vibrational modes of molecules, complementary to IR. | Studying catalyst behavior and molecular transformations in real-time. | researchgate.net |

| X-ray Absorption Spectroscopy (XAS) | Electronic structure and local coordination environment of a specific element (e.g., a metal catalyst). | Investigating the active state and reaction cycle of a catalyst during the synthesis. | rsc.org |

Integration of Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design and drug discovery. researchgate.netarxiv.org These computational tools can be leveraged to explore the chemical space around this compound, designing novel derivatives with tailored properties. By training deep learning models on large datasets of known pyridine-containing compounds and their biological activities or material properties, it becomes possible to predict the characteristics of new, hypothetical molecules. nih.gov

| AI/ML Application | Description | Future Perspective for Picolinate Research | Reference |

|---|---|---|---|

| Property Prediction | ML models (e.g., neural networks, random forests) are trained to predict physicochemical, biological, or material properties. | Rapidly screen virtual libraries of picolinate derivatives to identify candidates with desired characteristics. | nih.gov |

| Generative Molecular Design | Deep learning models (e.g., GANs, VAEs) create novel molecular structures optimized for specific criteria. | Design new picolinate-based molecules with enhanced activity or novel functions beyond existing chemical space. | arxiv.org |

| Retrosynthesis Prediction | AI tools predict potential synthetic routes for a target molecule. | Assist chemists in designing efficient and feasible synthetic pathways for novel picolinate analogs. | arxiv.org |

| Virtual Screening | Computationally screen large libraries of compounds against a biological target to predict binding affinity. | Identify potential biological targets for this compound and its derivatives. | nih.gov |

Multiscale Computational Modeling of Picolinate Systems

To gain a fundamental, atomistic understanding of this compound, multiscale computational modeling is an indispensable tool. These methods allow researchers to simulate the behavior of the molecule at various levels of theory, from the electronic structure to its interaction with complex biological environments.

Density Functional Theory (DFT) calculations can be used to investigate the molecule's electronic properties, geometric parameters, and reactivity. researchgate.netmdpi.com Such studies can elucidate the stability of different conformations and predict spectroscopic signatures, complementing experimental data. nih.gov For larger systems, Molecular Dynamics (MD) simulations can predict how the picolinate derivative interacts with solvents or biological macromolecules like proteins and DNA over time. mdpi.comnih.gov By simulating these interactions, researchers can identify key binding modes and understand the thermodynamic forces driving complex formation.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a bridge between these scales, allowing for a highly accurate quantum mechanical description of a reactive center (e.g., the picolinate core) while treating the surrounding environment (e.g., a protein active site) with computationally less expensive classical mechanics. This approach is ideal for studying potential catalytic functions or reaction mechanisms involving the picolinate system.

| Modeling Technique | Level of Theory | Key Insights for Picolinate Systems | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Quantum Mechanics | Electronic structure, molecular orbital energies (HOMO/LUMO), reaction pathways, and spectroscopic properties. | researchgate.netmdpi.comnih.gov |

| Molecular Dynamics (MD) | Classical Mechanics | Conformational dynamics, solvation effects, and binding interactions with macromolecules (e.g., proteins). | mdpi.comnih.gov |

| QM/MM | Hybrid Quantum/Classical | Accurate modeling of reactions or electronic events within a large, complex environment like an enzyme active site. | researchgate.net |

Exploration of New Chemical Space through Combinatorial Approaches

To fully explore the potential of the this compound scaffold, combinatorial chemistry offers a powerful strategy for generating large, diverse libraries of related compounds. acs.org By systematically varying the substituents at different positions on the pyridine (B92270) and phenyl rings, researchers can create thousands of unique analogs in a high-throughput manner. acs.org The Kröhnke pyridine synthesis, for example, is well-suited for combinatorial applications as it allows for three points of diversity to be independently varied. acs.org

These compound libraries can then be screened for biological activity or desired material properties. capes.gov.br A particularly advanced approach is the use of DNA-Encoded Libraries (DELs). wikipedia.org In this technology, each unique picolinate derivative would be tagged with a specific DNA barcode. nih.govnih.gov The entire library, potentially containing millions of compounds, can be screened simultaneously against a biological target. wikipedia.org Active "hit" compounds are identified by sequencing their DNA tags, providing a highly efficient method for discovering potent and selective binders from a vast chemical space. nih.gov Applying this strategy to the this compound core could rapidly identify novel leads for drug discovery or other applications. nih.govrsc.org

| Combinatorial Strategy | Description | Application to Picolinate Scaffold | Reference |

|---|---|---|---|

| Solid-Phase Synthesis | Compounds are synthesized on a solid support (resin), simplifying purification between reaction steps. | Efficiently create a library of picolinate analogs by varying building blocks in a stepwise fashion. | acs.org |

| Split-and-Pool Synthesis | A method used with solid-phase synthesis to rapidly generate a large number of unique compounds. | Generate a highly diverse library where each resin bead carries a single, unique picolinate derivative. | acs.org |

| DNA-Encoded Libraries (DEL) | Each molecule in the library is covalently linked to a unique DNA barcode that identifies its chemical structure. | Synthesize and screen millions of picolinate analogs in a single experiment to identify binders to protein targets. | wikipedia.orgnih.govnih.gov |

Q & A

Q. What spectroscopic techniques are optimal for confirming the stereochemistry and purity of Methyl 6-phenyl-5-(p-tolyl)picolinate?

To confirm stereochemistry and purity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight validation. For purity assessment, use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Cross-reference spectral data with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities in substituent positioning .

Q. What safety protocols should be followed during the synthesis and handling of this compound?

Adhere to OSHA guidelines for hazardous chemicals:

- Use fume hoods to minimize inhalation exposure (respiratory protection required if ventilation is insufficient) .

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Store in a cool, ventilated area away from oxidizers and strong acids/bases to avoid decomposition .

- In case of spills, use inert absorbents (e.g., vermiculite) and dispose of waste via approved facilities .

Q. How can researchers optimize reaction conditions for synthesizing this compound?

Use a fractional factorial design to test variables:

- Catalyst loading (e.g., palladium catalysts for cross-coupling reactions).

- Solvent polarity (DMF vs. THF).

- Temperature (60–120°C).

Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using column chromatography with gradient elution. Compare yields with literature precedents for analogous picolinate derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic applications?

Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions, frontier molecular orbitals (HOMO/LUMO), and binding affinities with metal catalysts. Validate predictions experimentally via kinetic studies (e.g., reaction rate measurements under varying conditions). Compare computed activation energies with experimental Arrhenius plots to refine models .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound derivatives?

Adopt a systematic review approach:

- Define inclusion criteria (e.g., peer-reviewed studies with IC₅₀ values ≤10 µM).

- Use tools like PRISMA to screen and analyze data heterogeneity.

- Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, assay protocols). Replicate key studies under standardized conditions to verify reproducibility .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound analogs?

Frame the study using a modified PICOT framework:

- Population : Target enzyme/receptor (e.g., kinase X).

- Intervention : Analog substitutions (e.g., electron-withdrawing groups at position 5).

- Comparison : Parent compound vs. analogs.

- Outcome : Inhibitory potency (IC₅₀) or binding affinity (Kd).

- Time : Incubation duration (e.g., 24–72 hours).

Screen analogs via high-throughput assays and validate hits with isothermal titration calorimetry (ITC) .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.